molecular formula C13H15Cl2N3O B1525868 4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride CAS No. 1158199-19-9

4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride

Cat. No.: B1525868
CAS No.: 1158199-19-9
M. Wt: 300.18 g/mol
InChI Key: RWXOYWZHOWWURS-UHFFFAOYSA-N
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Description

The compound “4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride” is a benzamide derivative with an aminomethyl group at the 4-position and a pyridin-3-yl group as the N-substituent . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, and a pyridine ring . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The pyridine ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group might influence its solubility in water, while the benzene and pyridine rings might contribute to its stability .

Scientific Research Applications

Applications in Luminescence and Nano-Aggregation

One notable application of compounds structurally related to 4-(aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride is in the field of luminescence and nano-aggregation. The compounds 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide and its analog show significant luminescent properties in both solution and solid states. They form nano-aggregates with enhanced emission in certain solutions, and their luminescence behavior is influenced by the solvent's polarity. These compounds also exhibit reversible mechanochromic properties, changing structure in response to physical stress and returning to the original form upon annealing (Srivastava et al., 2017).

Applications in Nootropic Agents Synthesis

Another application is in the synthesis of potential nootropic agents. The compound 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, which shares a similar structural motif, was used to synthesize various carboxamides, which were then tested for nootropic activity (Valenta et al., 1994). This indicates that related compounds might have potential applications in enhancing cognitive function or treating cognitive disorders.

Applications in Capillary Electrophoresis

Moreover, compounds with structural similarities have been used in analytical methods such as nonaqueous capillary electrophoresis. For example, the separation of imatinib mesylate and related substances, including compounds structurally related to this compound, was achieved, indicating its utility in pharmaceutical quality control (Ye et al., 2012).

Applications in Polymorph Characterization

The structural and thermal characterization of polymorphs of related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, has been conducted. This research could be valuable for understanding the stability and form conversion of pharmaceutical compounds, which is crucial for drug formulation and stability studies (Yanagi et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies might focus on its pharmacological effects and potential for development into a therapeutic agent .

Properties

IUPAC Name

4-(aminomethyl)-N-pyridin-3-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.2ClH/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12;;/h1-7,9H,8,14H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOYWZHOWWURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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